15-Methylhexadec-2-enoic acid

Description

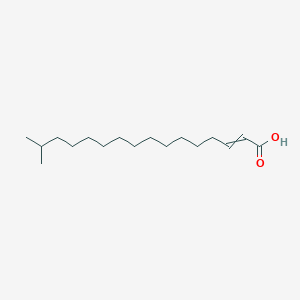

15-Methylhexadec-2-enoic acid is a branched-chain unsaturated fatty acid characterized by a 16-carbon backbone (hexadecenoic acid) with a methyl group at the 15th carbon and a double bond at the second position. Its molecular formula is C₁₇H₃₂O₂, and its structure includes:

- A carboxylic acid group (-COOH) at the terminal position.

- A trans or cis double bond at C2 (exact stereochemistry depends on synthesis).

- A methyl branch (-CH₃) at C15, introducing steric effects and altering physicochemical properties.

This compound is of interest in lipid research due to its unique combination of unsaturation and branching, which may influence membrane fluidity, enzymatic interactions, and industrial applications such as surfactant synthesis .

Properties

CAS No. |

354585-31-2 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

15-methylhexadec-2-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h13,15-16H,3-12,14H2,1-2H3,(H,18,19) |

InChI Key |

ROTVJTQFFYWWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

15-Methylhexadecanoic Acid

Key Differences :

- Structure : Lacks the C2 double bond, making it a saturated branched fatty acid (C₁₇H₃₄O₂).

- Physical Properties :

- Higher melting point due to saturation and tighter molecular packing.

- Lower solubility in polar solvents compared to the unsaturated variant.

- Applications : Used as a reference standard in chemical catalogs (98% purity) for industrial quality control .

| Property | 15-Methylhexadec-2-enoic Acid | 15-Methylhexadecanoic Acid |

|---|---|---|

| Molecular Formula | C₁₇H₃₂O₂ | C₁₇H₃₄O₂ |

| Molecular Weight (g/mol) | 268.43 (calculated) | 270.45 |

| Double Bond Position | C2 | None |

| Key Feature | Unsaturated + branched | Saturated + branched |

Hydroperoxy and Hydroxy Fatty Acids (e.g., 9(S)-HPOT, 13(S)-HOT)

Key Differences :

- Functional Groups: Compounds like 9(S)-HPOT and 13(S)-HOT contain hydroperoxy (-OOH) or hydroxy (-OH) groups, unlike the methyl-branched carboxylic acid structure of this compound .

- Reactivity: Hydroperoxy derivatives are intermediates in oxidative lipid pathways (e.g., lipoxygenase reactions), whereas the methyl branch in this compound confers stability against oxidation.

- Biological Role: Hydroperoxy/hydroxy fatty acids are signaling molecules in plant and animal systems, while branched unsaturated acids like this compound are more likely to serve structural roles in synthetic lipids .

Polyoxyl 15 Hydroxystearate

Key Differences :

- Structure : A polymer synthesized from ethylene oxide and 12-hydroxystearic acid, featuring ester and ether linkages.

- Functionality: Used as a nonionic surfactant in pharmaceuticals (e.g., drug solubilization), contrasting with the simpler monomeric structure of this compound .

15-Hydroxybenzoic Acid

Key Differences :

- Backbone: Aromatic benzoic acid derivative with a hydroxyl group at C15 (note: conflicting nomenclature in ; likely a translation error).

- Applications: Primarily used in preservatives and pharmaceuticals, differing from the aliphatic, branched-unsaturated profile of this compound .

Research Findings and Industrial Relevance

- Synthetic Challenges : Introducing both a methyl branch and a double bond requires multi-step synthesis, increasing production costs compared to saturated analogs .

- Thermal Stability: The C2 double bond may reduce thermal stability relative to 15-methylhexadecanoic acid, limiting high-temperature applications .

- Environmental Impact : Branched unsaturated fatty acids are less biodegradable than linear counterparts, necessitating careful waste management—a concern echoed in regulatory discussions about similar compounds like 15-hydroxybenzoic acid .

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

- Batch Records : Document temperature, stirring rates, and catalyst loadings in detail.

- Quality Control : Validate each batch with melting point, NMR, and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.